4-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluorobicyclo[420]octa-1,3,5-trien-7-amine is a fluorinated bicyclic compound with a unique structure that includes a fluorine atom and an amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorobicyclo[420]octa-1,3,5-trien-7-amine typically involves the fluorination of bicyclo[42One common method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to achieve the desired fluorinated product . The subsequent amination can be carried out using reagents like ammonia or primary amines in the presence of catalysts such as palladium or copper .
Industrial Production Methods
Industrial production of 4-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-amine may involve large-scale fluorination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, is essential to obtain high-purity compounds suitable for research and commercial applications .
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Hydroxide ions (OH-), alkoxide ions (RO-), thiolate ions (RS-)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Reduced amine derivatives
Substitution: Hydroxylated, alkoxylated, or thiolated derivatives
Wissenschaftliche Forschungsanwendungen
4-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-amine involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes more effectively . The amine group can form hydrogen bonds with target proteins, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-one: A ketone derivative with similar structural features but different reactivity and applications.
5-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-one: Another fluorinated bicyclic compound with distinct chemical properties.
Uniqueness
4-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-amine is unique due to the presence of both a fluorine atom and an amine group, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C8H8FN |
---|---|
Molekulargewicht |
137.15 g/mol |
IUPAC-Name |
4-fluorobicyclo[4.2.0]octa-1(6),2,4-trien-7-amine |
InChI |
InChI=1S/C8H8FN/c9-6-2-1-5-3-8(10)7(5)4-6/h1-2,4,8H,3,10H2 |
InChI-Schlüssel |
UFLCFFLUZVTLKX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C2=C1C=CC(=C2)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.